(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyrrole derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, using bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The pyridine ring can undergo reduction to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), solvent (e.g., THF or ethanol), temperature (0-25°C).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the corresponding piperidine derivative.
Scientific Research Applications
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active compounds. Additionally, the presence of the fluorine atom and pyrrole ring can influence the compound’s electronic properties, enhancing its reactivity and selectivity in certain reactions.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the fluorine atom and pyrrole ring.
(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methanol: Contains a pyrrole ring and fluorine atom but differs in the substitution pattern and functional groups.
Imidazole-containing compounds: Share the heterocyclic structure but differ in the ring composition and functional groups.
Uniqueness
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H8BFN2O2 |
---|---|
Molecular Weight |
205.98 g/mol |
IUPAC Name |
(5-fluoro-2-pyrrol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-6-12-9(5-7(8)10(14)15)13-3-1-2-4-13/h1-6,14-15H |
InChI Key |
WHZLWSIPQPDCSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2C=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.